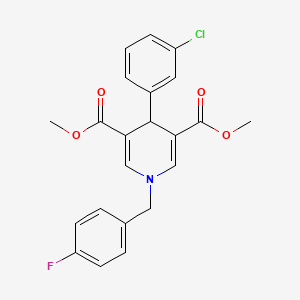![molecular formula C19H24N2O3 B4731968 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4731968.png)
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine
描述
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. FMP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine exerts its pharmacological effects by binding to specific receptors in the CNS. Research has shown that this compound has a high affinity for 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also modulates the activity of the GABA system by enhancing GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound increases the release of dopamine and serotonin in the prefrontal cortex and striatum, which are brain regions involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also enhances the activity of the GABA system by increasing the frequency of GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).
实验室实验的优点和局限性
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is its high affinity for specific receptors in the CNS, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound also has good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies (Mori et al., 2017). However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.
未来方向
There are several future directions for research on 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the directions is to investigate the potential use of this compound as a therapeutic agent for various CNS disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to explore the role of this compound in modulating the activity of the GABA system in different brain regions and its potential implications for the treatment of CNS disorders (Sakamoto et al., 2016). Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound and to develop safer derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential use in various applications. This compound can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including investigating its potential therapeutic use for various CNS disorders and exploring its role in modulating the activity of the GABA system.
科学研究应用
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has been studied for its potential use in various applications, including as an antipsychotic, antidepressant, and anxiolytic agent. Research has shown that this compound has a high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter in the central nervous system (CNS) (Sakamoto et al., 2016).
属性
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-6-3-4-8-18(15)24-16(2)19(22)21-11-9-20(10-12-21)14-17-7-5-13-23-17/h3-8,13,16H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMFSHLRRBGZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-ethyl-5-{5-methoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731922.png)
![N-(3-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4731932.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4731942.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4731960.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4731974.png)
![5-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4731987.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4731991.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4731993.png)
![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732015.png)
